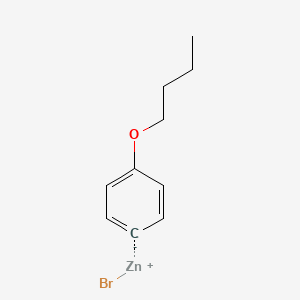![molecular formula C14H14F2N2O2 B14882621 2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14882621.png)
2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound belonging to the class of pyrido[1,2-a]pyrimidin-4-ones.
Preparation Methods
The synthesis of 2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through a one-pot tandem CuI-catalyzed C–N bond formation and intramolecular amidation reaction. This method involves the use of 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials, with the reaction carried out at 130°C in DMF. This protocol is noted for its simplicity, broad substrate scope, good functional group tolerance, and scalability .
Chemical Reactions Analysis
2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other pyrido[1,2-a]pyrimidin-4-ones, such as:
- Pirenperone
- Seganserin
- Lusaperidone
- Risdiplam
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. The unique difluorocyclohexyl group in this compound contributes to its distinct properties and potential .
Properties
Molecular Formula |
C14H14F2N2O2 |
|---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H14F2N2O2/c15-14(16)6-4-10(5-7-14)20-12-9-13(19)18-8-2-1-3-11(18)17-12/h1-3,8-10H,4-7H2 |
InChI Key |
ZRXVIWFGXGAZCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1OC2=CC(=O)N3C=CC=CC3=N2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882574.png)

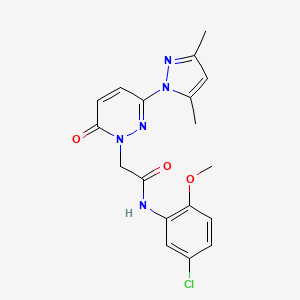
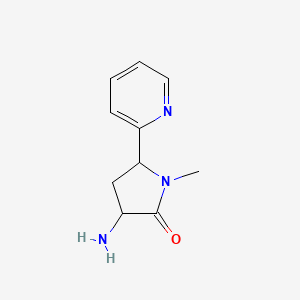
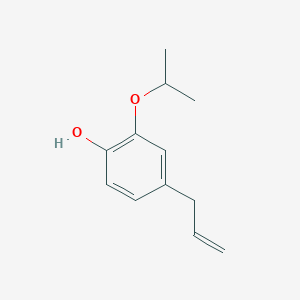
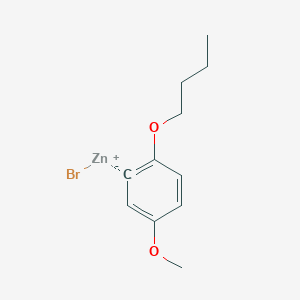
![3-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14882599.png)
![4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14882602.png)

